2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid
Description
2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid is an organic compound with the molecular formula C14H14O6 This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydrofuran ring through a carbonyl group
Properties
IUPAC Name |
2-(4,4-dimethyl-2-oxooxolan-3-yl)oxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-14(2)7-19-13(18)10(14)20-12(17)9-6-4-3-5-8(9)11(15)16/h3-6,10H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYBQCNCBSFNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1OC(=O)C2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives with tetrahydrofuran-based intermediates. One common method includes the reaction of 4,4-dimethyl-2-oxotetrahydrofuran-3-yl chloride with benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid exhibit significant anticancer properties. For instance, derivatives of thiazolidinone incorporating similar structural motifs have shown promising results against various cancer cell lines. In particular, one study reported that certain synthesized compounds demonstrated inhibition rates of over 70% against leukemia and CNS cancer cell lines in preliminary tests conducted by the National Cancer Institute .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. The mechanism involves ligand-directed covalent modification of proteins, which can be pivotal in drug design for diseases where enzyme activity plays a critical role, such as cancer and metabolic disorders . The specificity of the compound allows for targeted therapeutic strategies, minimizing side effects associated with less selective inhibitors.
Synthetic Pathways
The synthesis of 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid can be achieved through various chemical reactions involving the coupling of different functional groups. For instance, the use of lactones and carboxylic acids in synthetic pathways has been documented extensively. The structural integrity and reactivity of the compound can be influenced by the presence of substituents on the aromatic ring, which can enhance its biological activity .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of compounds like 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid. SAR studies have revealed that modifications to the tetrahydrofuran moiety can significantly alter the biological activity of the resulting compounds. For example, variations in substituents on the aromatic ring have been linked to changes in anticancer potency and enzyme inhibition efficacy .
Antimicrobial Properties
In addition to anticancer applications, derivatives of this compound have been assessed for their antimicrobial activity. Research has shown that certain structural analogs possess significant activity against Gram-positive bacteria, indicating potential use as antimicrobial agents in pharmaceutical formulations .
Toxicological Studies
The safety profile of new compounds is critical for their development into therapeutic agents. Toxicological assessments have been conducted to evaluate the effects of 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid on various biological systems, including aquatic organisms such as Daphnia magna . These studies help establish a safety margin for human use.
Mechanism of Action
The mechanism of action of 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid methyl ester
- 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid is a compound of interest due to its potential biological activities. This article explores the synthesis, structure-activity relationships, and biological effects of this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzoic acid moiety linked to a tetrahydrofuran derivative. The synthesis typically involves the formation of esters or amides through acylation reactions. For example, the synthesis of related compounds has been reported using methods such as the Mitsunobu reaction and acyl chloride coupling .
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant anticancer activity. For instance, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a structural analogue, has been shown to inhibit fatty acid synthase (FASN), leading to impaired mitochondrial function and reduced cell viability in cancer models . This suggests that similar mechanisms may be applicable to 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit key metabolic pathways by targeting enzymes involved in fatty acid metabolism . This inhibition could have therapeutic implications in metabolic disorders and cancer.
Case Studies
- Study on Fatty Acid Synthase Inhibition : A study demonstrated that C75 reduced lipoic acid synthesis by inhibiting HsmtKAS, a mitochondrial enzyme. This resulted in increased oxidative stress and decreased mitochondrial function, paralleling findings from other tetrahydrofuran derivatives .
- Antioxidant Activity : Another study highlighted the antioxidant properties of related compounds, suggesting potential protective effects against oxidative stress in cellular models .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-(((4,4-Dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling a tetrahydrofuran-derived intermediate with a benzoic acid scaffold. Key steps include:
- Esterification : Use of activated carbonyl groups (e.g., chloroformates) to facilitate coupling between the tetrahydrofuran and benzoic acid moieties.
- Solvent Selection : Polar aprotic solvents like THF or DMF enhance reactivity, as demonstrated in analogous benzofuran syntheses .
- Catalysis : Lewis acids (e.g., NaH) or bases (e.g., triethylamine) improve yields, as seen in related azo-benzoic acid derivatives .
Optimization should employ Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst loading. UV-spectral data (e.g., λmax at 280–320 nm) can monitor reaction progress .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Elemental Analysis (C.H.N.) : Validate empirical formula consistency, with deviations <0.3% indicating high purity .
- UV-Vis Spectroscopy : Compare λmax and extinction coefficients against reference data to detect conjugated systems or impurities .
- HPLC-MS : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients to quantify purity (>95%) and identify byproducts .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for structurally similar benzoic acid derivatives .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional guidelines for organic waste .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular configurations of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemical ambiguities. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K to determine bond lengths and angles with precision (mean σ(C–C) = 0.003 Å) .
- Refinement : Apply SHELXL-97 software to refine structures, achieving R-factors <0.05 for high confidence .
Discrepancies in dihedral angles or hydrogen bonding (e.g., carboxyl vs. ester orientations) can be clarified through comparative analysis with published analogs .
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines or alcohols) using <sup>1</sup>H-NMR to track carbonyl signal shifts.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies, revealing steric effects from the 4,4-dimethyltetrahydrofuran group .
- Isotopic Labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis pathways, confirming whether cleavage occurs at the ester or carbonyl group .
Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Cell-Based Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, with IC50 values compared to controls like caffeic acid derivatives .
- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2), prioritizing poses with ΔG < −7 kcal/mol for further validation .
Q. What strategies mitigate data variability in quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) by removing interfering biomolecules .
- Internal Standards : Deuterated analogs (e.g., d4-benzoic acid) normalize LC-MS/MS signal drift .
- Calibration Curves : Use weighted least-squares regression (1/x<sup>2</sup>) to account for heteroscedasticity at low concentrations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to HCl (0.1–1 M) at 40°C, sampling at intervals for HPLC analysis. Degradation products (e.g., free benzoic acid) indicate ester hydrolysis .
- pH-Rate Profiling : Construct a pH-rate profile to identify stability minima/maxima, correlating with protonation states of reactive groups .
- Comparative Studies : Replicate conflicting protocols side-by-side, controlling variables like oxygen exposure (via N2 sparging) to isolate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
